3-chloro-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine 3-chloro-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2640898-08-2
VCID: VC11861337
InChI: InChI=1S/C17H22ClN3O2/c1-12-15(13(2)23-20-12)10-21-7-4-14(5-8-21)11-22-17-3-6-19-9-16(17)18/h3,6,9,14H,4-5,7-8,10-11H2,1-2H3
SMILES: CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Molecular Formula: C17H22ClN3O2
Molecular Weight: 335.8 g/mol

3-chloro-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

CAS No.: 2640898-08-2

Cat. No.: VC11861337

Molecular Formula: C17H22ClN3O2

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine - 2640898-08-2

Specification

CAS No. 2640898-08-2
Molecular Formula C17H22ClN3O2
Molecular Weight 335.8 g/mol
IUPAC Name 4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Standard InChI InChI=1S/C17H22ClN3O2/c1-12-15(13(2)23-20-12)10-21-7-4-14(5-8-21)11-22-17-3-6-19-9-16(17)18/h3,6,9,14H,4-5,7-8,10-11H2,1-2H3
Standard InChI Key RXOIUZBXDXRFON-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Canonical SMILES CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=C(C=NC=C3)Cl

Introduction

3-Chloro-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound featuring a pyridine core with a chlorine atom at the 3-position and a methoxy group at the 4-position. It incorporates a piperidine moiety linked through a methylene bridge to a 3,5-dimethyl-1,2-oxazole ring. This unique arrangement of functional groups suggests potential interactions with biological systems, making it a candidate for medicinal chemistry applications.

Synthesis and Potential Applications

The synthesis of this compound involves several key steps, typically starting from simpler precursors and building up to the final structure through various chemical reactions. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final compound.

Biological Activities

  • Hemorheological Activity: Shows potential in reducing blood viscosity, which could be beneficial in certain medical conditions.

  • Neuropharmacological Properties: Preliminary studies suggest it may cross the blood-brain barrier, enhancing its potential as a therapeutic agent in neuropharmacology.

Research Findings and Potential Therapeutic Uses

Research on this compound is ongoing, with a focus on its potential therapeutic effects. The structural complexity, including the combination of piperidine and oxazole rings, suggests diverse biological activities that could be leveraged in drug development.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Chloro-4-({1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]piperidin-4-Yl}methoxy)pyridineNot explicitly providedFeatures a pyridine core with piperidine and oxazole moieties
N-{1-[3,5-Dimethyl]-1,2 Oxazol}-N-methylpyridinC17H24N4OContains additional methyl groups on the oxazole ring
5-[4-(Chloromethyl)piperidin]-3-methyl oxazoleC15H20ClN3OLacks the pyridine ring; focuses on piperidine and oxazole interaction

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